N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-hydroxyquinoline-4-carboxamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-hydroxyquinoline-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-hydroxyquinoline-4-carboxamide typically involves the following steps:
Synthesis of 5-chloroindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions.
Formation of 2-hydroxyquinoline-4-carboxylic acid: This can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and quinoline derivatives.
Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide .
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-hydroxyquinoline-4-carboxylic acid .
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-hydroxyquinoline-4-carboxamide is unique due to its combination of indole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H16ClN3O2 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-13-5-6-17-15(9-13)12(11-23-17)7-8-22-20(26)16-10-19(25)24-18-4-2-1-3-14(16)18/h1-6,9-11,23H,7-8H2,(H,22,26)(H,24,25) |
InChI Key |
BLZNTTBXUSSFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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